molecular formula C22H21N3O2S2 B2615913 N-(2,4-dimethylphenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 686770-42-3

N-(2,4-dimethylphenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2615913
CAS No.: 686770-42-3
M. Wt: 423.55
InChI Key: LIPKGYOXNYOVDJ-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines a thienopyrimidine core with a phenylacetamide moiety, making it a subject of interest for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylphenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Thienopyrimidine Core:

    • Starting with a thiophene derivative, the core is constructed through cyclization reactions involving appropriate reagents such as formamide and acetic anhydride under controlled temperatures.
  • Attachment of the Phenylacetamide Moiety:

    • The phenylacetamide group is introduced via nucleophilic substitution reactions. This step often requires the use of strong bases like sodium hydride (NaH) to deprotonate intermediates, facilitating the coupling reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to perform the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thienopyrimidine ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents such as bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products:

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Halogenated Derivatives: From substitution reactions.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory or anticancer agent due to its unique structural features.

    Biological Studies: Used in studies exploring enzyme inhibition, particularly targeting kinases or proteases.

    Pharmaceutical Development: Potential lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide involves:

    Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways related to inflammation or cell proliferation, depending on its binding affinity and specificity.

Comparison with Similar Compounds

  • N-(2,4-dimethylphenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propionamide
  • N-(2,4-dimethylphenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butyramide

Uniqueness:

  • The specific substitution pattern on the phenyl ring and the acetamide linkage confer unique biological properties, potentially enhancing its efficacy and selectivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of N-(2,4-dimethylphenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S2/c1-14-8-9-17(15(2)12-14)23-19(26)13-29-22-24-18-10-11-28-20(18)21(27)25(22)16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPKGYOXNYOVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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